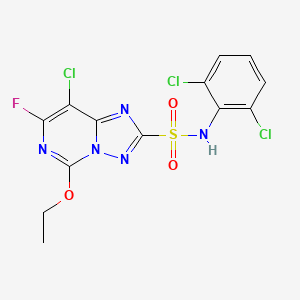
8-Chloro Diclosulam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro Diclosulam is a derivative of diclosulam, a sulfonanilide herbicide belonging to the triazolopyrimidine chemical family. It is primarily used as a soil-applied herbicide for controlling broadleaf weeds in various crops, including soybeans, peanuts, and cereals . The compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems .
Méthodes De Préparation
The synthesis of 8-Chloro Diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent . The reaction is catalyzed by 3,5-dimethylpyridine, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide (DMSO) . The mole ratio of the reactants is typically 1:1 to 1:5, and the reaction conditions are optimized to achieve high yield and product purity . This method is suitable for industrial production due to its simplicity and safety .
Analyse Des Réactions Chimiques
8-Chloro Diclosulam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .
Applications De Recherche Scientifique
8-Chloro Diclosulam has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.
Biology: The compound is used to study the effects of herbicides on plant physiology and metabolism.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mécanisme D'action
8-Chloro Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The compound’s molecular targets include the ALS enzyme and associated metabolic pathways .
Comparaison Avec Des Composés Similaires
8-Chloro Diclosulam is compared with other similar compounds, such as:
Diclosulam: The parent compound, which also inhibits ALS but lacks the additional chlorine atom.
Chlorimuron: Another ALS inhibitor with a similar mode of action but different chemical structure.
Flumioxazin: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase (PPO) instead of ALS.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct herbicidal properties and environmental behavior compared to other ALS inhibitors .
Propriétés
Formule moléculaire |
C13H9Cl3FN5O3S |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |
Clé InChI |
LETGQJLCXNKLMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


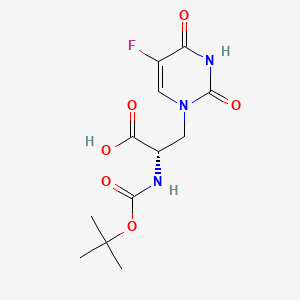
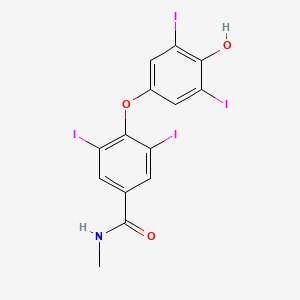
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
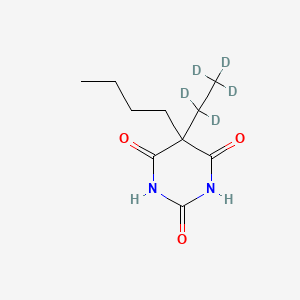
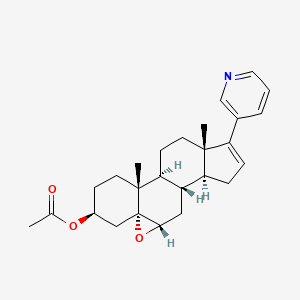
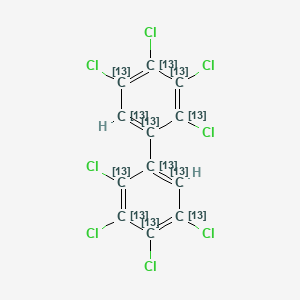
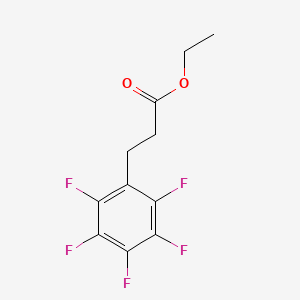

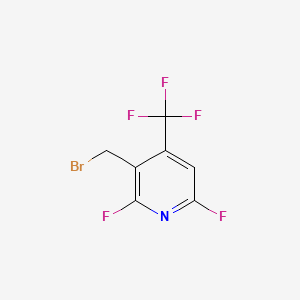
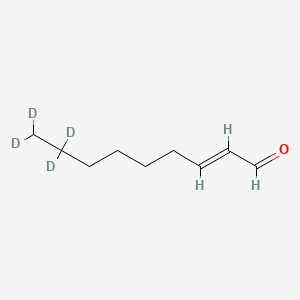
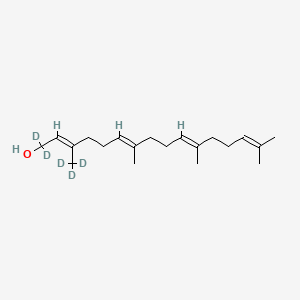
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
